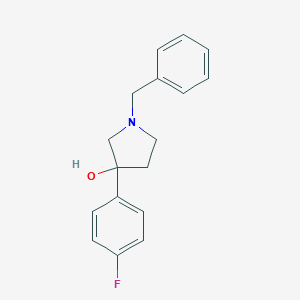![molecular formula C20H22N4O2S B295222 4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B295222.png)
4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-ethylthieno[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-ethylthieno[2,3-d]pyrimidine is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that combines a benzodioxole group, a piperazine ring, and a thieno[2,3-d]pyrimidine core, making it a subject of interest in various fields such as medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-ethylthieno[2,3-d]pyrimidine typically involves multiple steps. One common method includes the reaction of 1-(3’,4’-methylenedioxybenzyl)-piperazine with 2-chloropyrimidine in the presence of anhydrous potassium carbonate and xylene as a solvent. The mixture is heated to the boiling point (130°C) for about 9 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product on a larger scale.
化学反应分析
Types of Reactions
4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-ethylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.
科学研究应用
4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-ethylthieno[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticonvulsant and antidepressant agent. The compound has shown promising results in various in vivo models, including maximal electroshock tests and subcutaneous pentylenetetrazole-induced seizure tests.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules, potentially useful in the development of new drugs and materials.
作用机制
The mechanism of action of 4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-ethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound acts as a dopamine agonist and α2-adrenergic antagonist. It binds to dopamine receptors, influencing neurotransmission and exhibiting effects similar to those of dopamine.
Pathways Involved: The compound’s interaction with dopamine receptors affects various pathways related to mood regulation, motor control, and cognitive functions. Its α2-adrenergic antagonist properties contribute to its potential antidepressant effects.
相似化合物的比较
Similar Compounds
Piribedil: An antiparkinsonian agent that also acts as a dopamine agonist and α2-adrenergic antagonist.
1-[4-(4-benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-phenyl]-3-phenyl-urea: A compound with anticonvulsant and antidepressant properties.
Uniqueness
4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-ethylthieno[2,3-d]pyrimidine stands out due to its unique combination of structural features, including the benzodioxole group, piperazine ring, and thieno[2,3-d]pyrimidine core. This unique structure contributes to its diverse range of biological activities and potential therapeutic applications.
属性
分子式 |
C20H22N4O2S |
|---|---|
分子量 |
382.5 g/mol |
IUPAC 名称 |
4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-ethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C20H22N4O2S/c1-2-15-10-16-19(21-12-22-20(16)27-15)24-7-5-23(6-8-24)11-14-3-4-17-18(9-14)26-13-25-17/h3-4,9-10,12H,2,5-8,11,13H2,1H3 |
InChI 键 |
WZZZNXGNISTCIL-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
规范 SMILES |
CCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


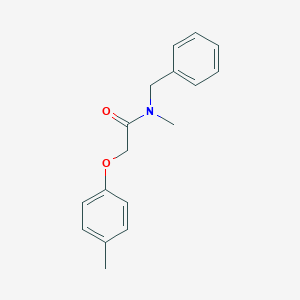
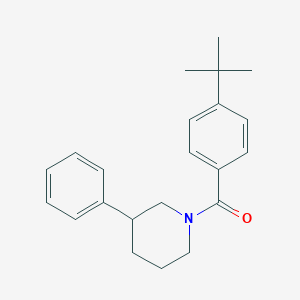
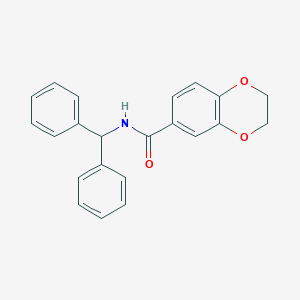

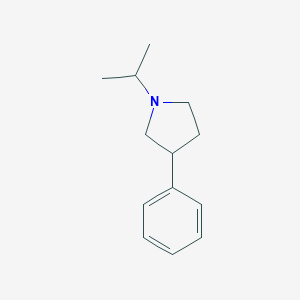

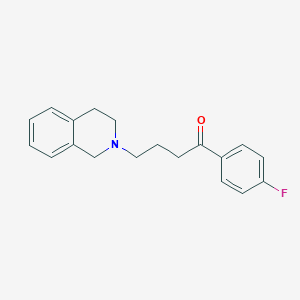
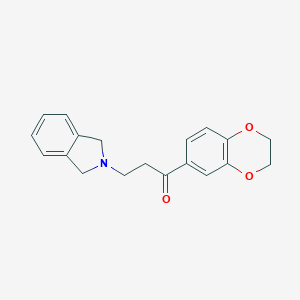
![5-Phenyl-1-azabicyclo[2.2.2]oct-2-ene](/img/structure/B295157.png)

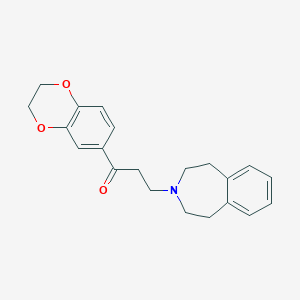
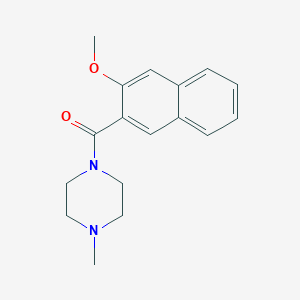
![2-[Tert-butyl(methyl)amino]ethyl furan-2-carboxylate](/img/structure/B295163.png)
